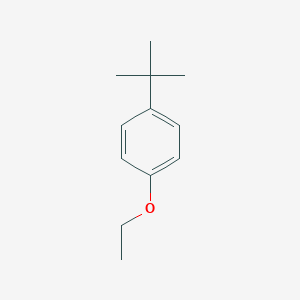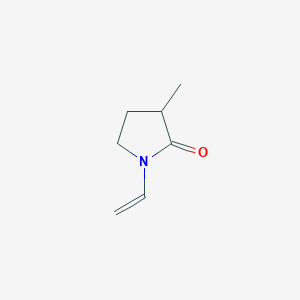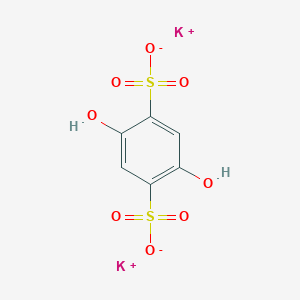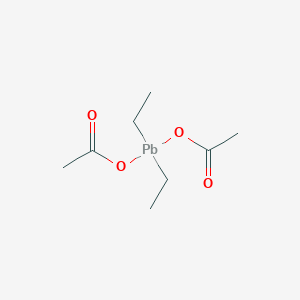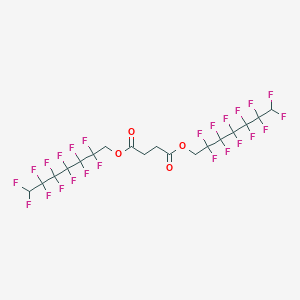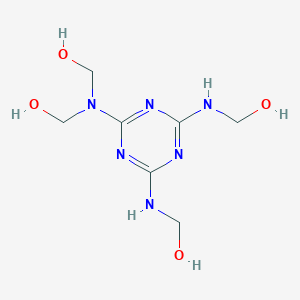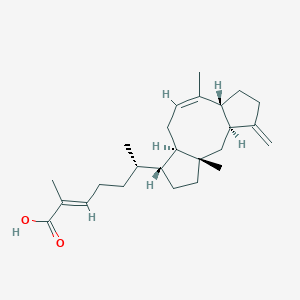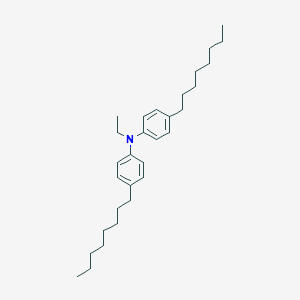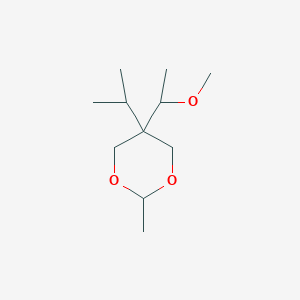
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. This compound is a member of the dioxane family and has been found to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is not yet fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a range of biochemical and physiological effects, which make this compound a potential candidate for the development of new drugs.
Effets Biochimiques Et Physiologiques
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has been found to have a range of interesting biochemical and physiological effects. These effects include the modulation of certain enzymes and receptors in the body, which can lead to changes in cellular signaling pathways. This modulation can lead to a range of effects, including changes in gene expression, protein synthesis, and cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane in lab experiments is its potential as a candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are many potential future directions for research on trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane. One area of research that is particularly promising is the development of new drugs based on this compound. Other potential future directions include the study of the mechanism of action of this compound, as well as the exploration of its potential applications in other areas of scientific research.
Conclusion:
In conclusion, trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a chemical compound that has a range of potential scientific research applications. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, the potential benefits make it an area of research that is worth exploring further.
Méthodes De Synthèse
The synthesis of trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane is a complex process that involves several steps. The most common method of synthesis involves the use of a Grignard reagent, which is a type of organometallic compound. This reagent is reacted with a ketone to produce an alcohol intermediate, which is then reacted with an epoxide to form the final product.
Applications De Recherche Scientifique
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane has a range of potential scientific research applications. One of the most promising areas of research is in the field of drug discovery. This compound has been found to have a range of interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
19476-89-2 |
|---|---|
Nom du produit |
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
Clé InChI |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
SMILES canonique |
CC1OCC(CO1)(C(C)C)C(C)OC |
Synonymes |
5β-Isopropyl-5α-(1-methoxyethyl)-2β-methyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



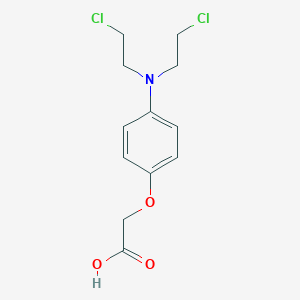
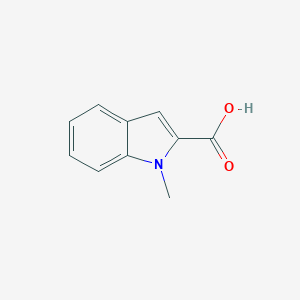
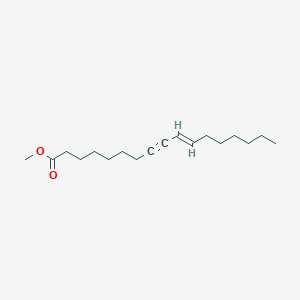
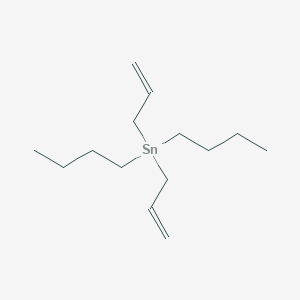
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
